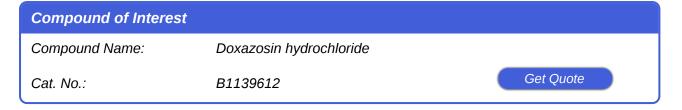


Application Notes and Protocols for the Quantification of Doxazosin in Biological Matrices

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily used in the management of hypertension and benign prostatic hyperplasia.[1] Accurate quantification of doxazosin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of doxazosin using various analytical techniques, with a focus on high-performance liquid chromatography (HPLC) coupled with different detection methods.

Analytical Techniques Overview

The determination of doxazosin in biological samples is predominantly achieved through chromatographic methods.[2][3] High-performance liquid chromatography (HPLC) and Ultrahigh-performance liquid chromatography (UPLC) are the most common separation techniques, often coupled with ultraviolet (UV), fluorescence, or mass spectrometry (MS) detectors.[1][2] Among these, LC-MS/MS methods generally offer the highest sensitivity and selectivity.[1][2]

Sample preparation is a critical step to remove interfering substances from the biological matrix. The most frequently employed techniques include:



- Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[4][5]
- Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[6][7]
- Solid-Phase Extraction (SPE): A method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[8]

The choice of method depends on the required sensitivity, sample throughput, and available instrumentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated analytical methods for doxazosin quantification in human plasma.

Table 1: HPLC Methods with UV and Fluorescence Detection

Parameter	HPLC-UV	HPLC- Fluorescence[4]	HPLC- Fluorescence[9]
Linearity Range	1 - 5 μg/mL	5.0 - 200 ng/mL	0.5 - 20 ng/mL
Limit of Detection (LOD)	0.1 μg/mL	Not Reported	Not Reported
Limit of Quantification (LOQ)	0.5 μg/mL	5.0 ng/mL	0.5 ng/mL
Intra-day Precision (%RSD)	Not Reported	0.64% - 14.73%	< 8%
Inter-day Precision (%RSD)	Not Reported	0.64% - 14.73%	< 8%
Accuracy	Not Reported	94.11% - 105%	< 7% (inaccuracy)
Recovery	100.3%	Not Reported	> 98%
Internal Standard (IS)	Not Applicable	Not Reported	Prazosin



Table 2: LC-MS/MS Methods

Parameter	LC-MS/MS[10]	LC-MS/MS[6]	
Linearity Range	1 - 20 ng/mL	1 - 500 ng/mL	
Limit of Detection (LOD)	0.4 ng/mL	Not Reported	
Limit of Quantification (LOQ)	1.2 ng/mL	Not Reported	
Intra-day Precision (%RSD)	< 7%	Not Reported	
Inter-day Precision (%RSD)	< 8%	Not Reported	
Accuracy	Not Reported	Not Reported	
Recovery	> 94%	Not Reported	
Internal Standard (IS)	Prazosin	Trimipramine-d₃	

Experimental Protocols

Protocol 1: Doxazosin Quantification in Human Plasma by HPLC with Fluorescence Detection

This protocol is based on a method involving a simple protein precipitation step.[4]

- 1. Materials and Reagents:
- Doxazosin reference standard
- Acetonitrile (HPLC grade)
- Sodium dihydrogen phosphate dihydrate
- Orthophosphoric acid
- Water (HPLC grade)
- Human plasma (blank)



- 2. Instrumentation:
- HPLC system with a fluorescence detector
- Reversed-phase C18 column (e.g., Hypersil® BDS C18, 250mm x 4.6mm, 5μm)[4]
- Centrifuge
- 3. Preparation of Solutions:
- Mobile Phase: Prepare a 10mM sodium dihydrogen phosphate dihydrate solution and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 65:35 (v/v) ratio.[4] Filter and degas before use.
- Standard Stock Solution: Prepare a stock solution of doxazosin in a suitable solvent.
- Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range (e.g., 5.0-200 ng/mL).[4]
- 4. Sample Preparation (Protein Precipitation):
- Pipette 200 μL of human plasma into a microcentrifuge tube.
- Add a known amount of internal standard (if used).
- Add 400 μL of acetonitrile to precipitate the proteins.
- · Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
- 5. Chromatographic Conditions:
- Column: Hypersil® BDS C18 (250mm x 4.6mm, 5μm)[4]



 Mobile Phase: 10mM sodium dihydrogen phosphate dihydrate (pH 3.0) and acetonitrile (65:35 v/v)[4]

• Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

• Fluorescence Detection: Excitation at 248 nm and emission at 370 nm.[7]

Run Time: Approximately 4.5 minutes.[4]

- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of doxazosin to the internal standard (or peak area of doxazosin if no IS is used) against the concentration.
- Determine the concentration of doxazosin in the plasma samples from the calibration curve.

Protocol 2: Doxazosin Quantification in Canine Plasma by LC-MS/MS

This protocol is based on a sensitive LC-MS/MS method involving protein precipitation.[10]

- 1. Materials and Reagents:
- Doxazosin reference standard
- Prazosin (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Water (LC-MS grade)
- Canine plasma (blank)



2. Instrumentation:

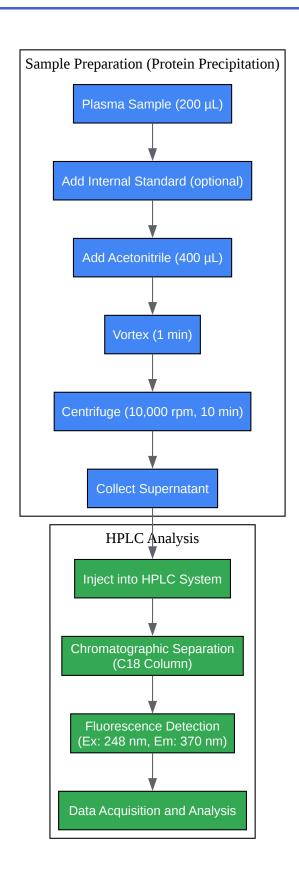
- LC-MS/MS system with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., XTerra MS C18)[10]
- Centrifuge
- Evaporator
- 3. Preparation of Solutions:
- Mobile Phase A: 2mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Internal Standard (IS) Working Solution: Prepare a 60 ng/mL solution of prazosin in water.
 [10]
- Standard Stock Solution: Prepare a 100 μg/mL stock solution of doxazosin in methanol.[10]
- Working Standard Solutions: Prepare working solutions by diluting the stock solution with water to achieve concentrations for the calibration curve (e.g., 1-20 ng/mL in plasma).[10]
- 4. Sample Preparation (Protein Precipitation):
- Pipette 100 μL of canine plasma into a centrifuge tube.
- Add 50 μL of the appropriate doxazosin working solution for calibration standards or a blank solution for unknown samples.
- Add 50 μL of the IS working solution (60 ng/mL prazosin).[10]
- Add a mixture of methanol and acetonitrile to precipitate proteins.[10]
- Vortex and then freeze the samples.
- Centrifuge to pellet the precipitated proteins.



- Transfer the supernatant to a new tube and evaporate the organic solvent.
- Reconstitute the dry residue in the mobile phase.[10]
- 5. LC-MS/MS Conditions:
- Column: XTerra MS C18[10]
- Mobile Phase: Gradient elution with acetonitrile and 2mM ammonium acetate.[10]
- Flow Rate: 400 μL/min[10]
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Selected Reaction Monitoring (SRM)
 - Doxazosin Transition: m/z 452.2 → 344.4 and 247.4[6]
 - Prazosin (IS) Transition: Monitor appropriate transition for prazosin.
- 6. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of doxazosin to the internal standard against the concentration.
- Quantify doxazosin in the plasma samples using the regression equation from the calibration curve.

Visualizations

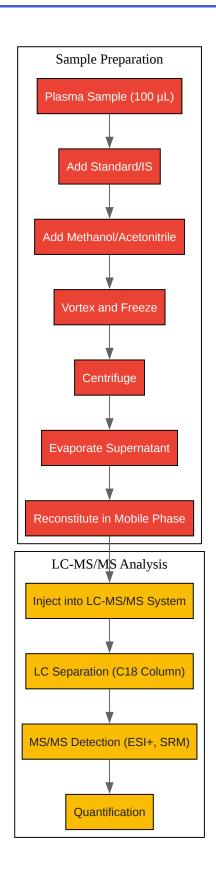




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Caption: Workflow for Doxazosin Quantification by HPLC-Fluorescence.





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Caption: Workflow for Doxazosin Quantification by LC-MS/MS.



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